Daglutril

描述

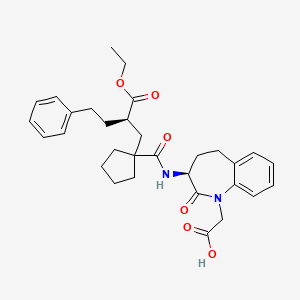

Structure

3D Structure

属性

IUPAC Name |

2-[(3S)-3-[[1-[(2R)-2-ethoxycarbonyl-4-phenylbutyl]cyclopentanecarbonyl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O6/c1-2-39-29(37)24(15-14-22-10-4-3-5-11-22)20-31(18-8-9-19-31)30(38)32-25-17-16-23-12-6-7-13-26(23)33(28(25)36)21-27(34)35/h3-7,10-13,24-25H,2,8-9,14-21H2,1H3,(H,32,38)(H,34,35)/t24-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQODGUTLZXUGZ-RPBOFIJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)CC2(CCCC2)C(=O)NC3CCC4=CC=CC=C4N(C3=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)CC2(CCCC2)C(=O)N[C@H]3CCC4=CC=CC=C4N(C3=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171341 | |

| Record name | Daglutril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182821-27-8 | |

| Record name | Daglutril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182821-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daglutril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182821278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daglutril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Daglutril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAGLUTRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKV299446X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vivo Effects of Daglutril on Natriuretic Peptide Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of Daglutril, a dual inhibitor of neutral endopeptidase (NEP) and endothelin-converting enzyme (ECE), on natriuretic peptide levels. This compound, also known as SLV-306, has been investigated for its therapeutic potential in cardiovascular diseases such as hypertension and congestive heart failure.[1][2] A key mechanism of action of this compound is the inhibition of NEP, the enzyme responsible for the degradation of natriuretic peptides. This inhibition leads to a subsequent increase in the circulating levels of these peptides, which mediate beneficial cardiovascular effects.

Data Presentation: Effects of this compound on Atrial Natriuretic Peptide (ANP) Levels

Clinical studies have demonstrated that this compound administration leads to a significant and dose-dependent increase in plasma concentrations of Atrial Natriuretic Peptide (ANP).[1][3] While the precise quantitative data from these studies are not fully available in the public domain, the consistent finding across multiple reports is a marked elevation of ANP levels following treatment with this compound.

To illustrate the expected outcomes based on the available literature, the following table presents a hypothetical representation of the dose-dependent effect of this compound on plasma ANP concentrations. The values are intended to be illustrative of the reported trend.

| Target Concentration of Active Metabolite (KC-12615) | Change in Plasma ANP Concentration (Illustrative) | Reference |

| Low Dose (e.g., 75 ng/mL) | ↑ | [Seed et al., 2012][3] |

| Medium Dose (e.g., 300 ng/mL) | ↑↑ | [Seed et al., 2012] |

| High Dose (e.g., 1200 ng/mL) | ↑↑↑ | [Seed et al., 2012] |

Note: The arrows indicate a qualitative increase. The exact fold-change or absolute concentration values from the pivotal studies are not publicly available.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to assessing the in vivo effects of this compound on natriuretic peptide levels, based on published clinical trial protocols.

Clinical Trial Protocol for this compound Administration and Plasma Collection

This protocol is based on the methodology described in the clinical trial conducted by Seed et al. (2012).

Objective: To determine the effect of this compound on plasma ANP concentrations in healthy male volunteers.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participants: Healthy male volunteers.

Drug Administration:

-

Participants receive single oral doses of this compound (SLV-306) or placebo.

-

Three increasing doses of this compound are administered to achieve average target plasma concentrations of its active metabolite, KC-12615 (e.g., 75, 300, and 1200 ng/mL).

-

A washout period is observed between each treatment arm.

Blood Sampling:

-

Venous blood samples are collected in chilled tubes containing EDTA and aprotinin (a protease inhibitor) to prevent peptide degradation.

-

Blood samples are drawn at baseline (pre-dose) and at multiple time points post-dose to capture the pharmacokinetic and pharmacodynamic profile.

-

Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

Protocol for Quantification of Plasma ANP by Enzyme-Linked Immunosorbent Assay (ELISA)

This is a general protocol for the quantification of ANP in human plasma using a commercially available ELISA kit.

Principle: A competitive immunoassay where ANP in the sample competes with a fixed amount of labeled ANP for binding to a limited number of antibodies coated on a microplate. The amount of labeled ANP bound to the antibody is inversely proportional to the concentration of ANP in the sample.

Materials:

-

Commercially available Human ANP ELISA kit

-

Microplate reader capable of measuring absorbance at the appropriate wavelength

-

Calibrated pipettes and tips

-

Distilled or deionized water

-

Plate washer (optional)

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

-

Standard Curve: Add standards of known ANP concentrations to the appropriate wells of the microplate to generate a standard curve.

-

Sample Addition: Add plasma samples (appropriately diluted, if necessary) to the corresponding wells.

-

Addition of Labeled ANP and Antibody: Add the enzyme-conjugated ANP and the primary antibody to all wells.

-

Incubation: Incubate the plate at the temperature and for the duration specified in the kit protocol to allow for competitive binding.

-

Washing: Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

-

Substrate Addition: Add the substrate solution to each well. The substrate will be converted by the enzyme on the labeled ANP, resulting in a color change.

-

Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at the recommended wavelength.

-

Calculation: Calculate the concentration of ANP in the samples by interpolating their absorbance values from the standard curve.

Mandatory Visualizations

Signaling Pathway of Natriuretic Peptides

The following diagram illustrates the signaling pathway activated by natriuretic peptides, leading to their physiological effects.

Mechanism of Action of this compound

This diagram illustrates how this compound increases natriuretic peptide levels.

Experimental Workflow for Measuring Natriuretic Peptides

This diagram outlines the general workflow for a clinical study investigating the effects of a drug on natriuretic peptide levels.

References

The Impact of aDaglutril on Endothelin-1 and Big Endothelin-1 Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

aDaglutril (formerly SLV-306) is a novel dual inhibitor of two key zinc-metalloproteases: endothelin-converting enzyme (ECE) and neutral endopeptidase (NEP, also known as neprilysin). This dual inhibitory action presents a unique therapeutic approach in cardiovascular disease by simultaneously modulating the endothelin and natriuretic peptide systems. This technical guide provides an in-depth analysis of athis compound's effects on endothelin-1 (ET-1) and its precursor, big endothelin-1 (big ET-1), summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Mechanism of Action

athis compound is a prodrug that is hydrolyzed in the body to its active metabolite, KC-12615. This active form exerts a dual inhibitory effect:

-

Endothelin-Converting Enzyme (ECE) Inhibition: ECE is responsible for the proteolytic cleavage of the inactive precursor big ET-1 into the potent vasoconstrictor ET-1. By inhibiting ECE, athis compound blocks this conversion, leading to an accumulation of big ET-1 and a reduction in the formation of active ET-1.

-

Neutral Endopeptidase (NEP) Inhibition: NEP is the primary enzyme responsible for the degradation of several vasoactive peptides, including natriuretic peptides such as atrial natriuretic peptide (ANP). By inhibiting NEP, athis compound increases the circulating levels of these peptides, promoting their beneficial effects of vasodilation, natriuresis, and diuresis.

The combined inhibition of ECE and NEP is hypothesized to offer a synergistic therapeutic benefit in conditions like heart failure and hypertension, by simultaneously blocking the detrimental effects of ET-1 and augmenting the favorable actions of natriuretic peptides.[1][2]

Signaling Pathway of athis compound's Dual Inhibition

The following diagram illustrates the enzymatic pathways affected by athis compound.

Quantitative Effects on Endothelin-1 and Big Endothelin-1 Levels

Clinical studies have demonstrated athis compound's significant impact on the plasma concentrations of big ET-1 and atrial natriuretic peptide (ANP). The primary human study investigating these effects was conducted by Seed et al. (2012).[1][2]

Table 1: Effect of athis compound (Active Metabolite KC-12615) on Plasma Big Endothelin-1 and Atrial Natriuretic Peptide Levels in Healthy Volunteers

| Target Plasma Concentration of KC-12615 | Change in Plasma Big ET-1 Levels | Change in Plasma ANP Levels |

| 75 ng/mL | Significant, dose-dependent increase compared to placebo.[1] | Significant increase compared to placebo. |

| 300 ng/mL | Significant, dose-dependent increase compared to placebo. | Significant increase compared to placebo. |

| 1200 ng/mL | Significant, dose-dependent increase compared to placebo. | Significant increase compared to placebo. |

Data derived from Seed et al. (2012). The study reported a significant dose-dependent rise in big ET-1 and a significant increase in ANP but did not provide specific mean values with standard deviations in the abstract.

Table 2: Effect of athis compound on Plasma Endothelin-1 Levels and Blood Pressure Response to Big ET-1 Infusion

| Target Plasma Concentration of KC-12615 | Change in Plasma ET-1 Levels | Attenuation of Hypertensive Response to Big ET-1 Infusion |

| 75 ng/mL | Unaltered. | Dose-dependent attenuation. |

| 300 ng/mL | Unaltered. | Dose-dependent attenuation. |

| 1200 ng/mL | Unaltered. | Significant attenuation. |

Data derived from Seed et al. (2012). The study noted that ET-1 levels were unaltered at the two highest doses.

These findings indicate that athis compound effectively inhibits ECE, leading to a measurable increase in its substrate, big ET-1, and blunts the physiological response to exogenous big ET-1. The lack of change in circulating ET-1 levels may be due to the complex regulation of ET-1 clearance and the paracrine nature of the endothelin system.

Experimental Protocols

The following outlines the key experimental methodologies employed in clinical trials to assess the pharmacodynamic effects of athis compound.

Clinical Trial Protocol for Assessing athis compound's Effects

This protocol is based on the study by Seed et al. (2012).

-

Subject Recruitment: Healthy male volunteers are recruited for a randomized, double-blind, placebo-controlled study.

-

Drug Administration: Subjects receive single oral doses of athis compound to achieve target plasma concentrations of its active metabolite, KC-12615 (e.g., 75, 300, and 1200 ng/mL), or a placebo.

-

Big Endothelin-1 Infusion: A controlled intravenous infusion of big ET-1 is administered at escalating rates (e.g., 8 and 12 pmol/kg/min, each for 20 minutes).

-

Blood Sampling: Venous blood samples are collected at baseline (pre-dose), and at multiple time points during and after the big ET-1 infusion. Samples are collected in tubes containing appropriate anticoagulants and protease inhibitors.

-

Plasma Preparation: Blood samples are centrifuged at a specified speed and temperature to separate the plasma, which is then stored at -80°C until analysis.

-

Biochemical Analysis: Plasma concentrations of ET-1, big ET-1, C-terminal fragment of big ET-1 (CT-proET-1), and ANP are measured using specific and validated enzyme-linked immunosorbent assays (ELISAs).

-

Hemodynamic Monitoring: Blood pressure and heart rate are continuously monitored throughout the study period to assess the hemodynamic response to the big ET-1 infusion.

-

Pharmacokinetic Analysis: Plasma concentrations of the active metabolite KC-12615 are measured at various time points to determine its pharmacokinetic profile.

Experimental Workflow for athis compound Clinical Trial

The diagram below outlines the logical flow of a clinical trial designed to evaluate the effects of athis compound.

Protocol for ELISA Measurement of Endothelin-1 and Big Endothelin-1

The following is a generalized protocol for the sandwich ELISA technique commonly used for the quantification of ET-1 and big ET-1 in plasma samples. Specific details may vary based on the commercial kit manufacturer.

-

Plate Preparation: A 96-well microplate pre-coated with a capture antibody specific for either ET-1 or big ET-1 is used.

-

Standard Curve Preparation: A series of standards with known concentrations of ET-1 or big ET-1 are prepared to generate a standard curve.

-

Sample and Standard Incubation: A defined volume of plasma samples, standards, and controls are added to the wells of the microplate. The plate is incubated for a specified time to allow the target peptide to bind to the capture antibody.

-

Washing: The plate is washed multiple times with a wash buffer to remove any unbound substances.

-

Detection Antibody Incubation: A biotinylated detection antibody, also specific for the target peptide, is added to each well and the plate is incubated. This antibody binds to a different epitope on the captured peptide, forming a "sandwich".

-

Washing: The plate is washed again to remove any unbound detection antibody.

-

Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added to each well. The streptavidin binds to the biotin on the detection antibody.

-

Washing: A final wash step is performed to remove the unbound enzyme conjugate.

-

Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change.

-

Reaction Termination: The enzymatic reaction is stopped by the addition of a stop solution (e.g., dilute sulfuric acid).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: The concentration of ET-1 or big ET-1 in the samples is determined by interpolating their absorbance values against the standard curve.

Conclusion

athis compound represents a promising therapeutic agent with a unique dual mechanism of action. By inhibiting both ECE and NEP, it favorably modulates the endothelin and natriuretic peptide systems. Clinical data clearly demonstrate its ability to increase circulating levels of big ET-1 and ANP, consistent with target engagement. While a direct reduction in circulating ET-1 levels has not been observed, the significant attenuation of the hypertensive response to big ET-1 infusion confirms the functional inhibition of the endothelin pathway. Further research is warranted to fully elucidate the long-term clinical benefits of this dual inhibitory approach in cardiovascular diseases. The methodologies and pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals working in this area.

References

Methodological & Application

Application Note: A Cell-Based Assay for Measuring Daglutril's IC50 Value

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daglutril (also known as SLV-306) is a potent dual inhibitor of two key enzymes in the cardiovascular system: Neprilysin (NEP) and Endothelin-Converting Enzyme (ECE).[1][2][3][4][5] Neprilysin, a neutral endopeptidase, is a cell-surface zinc-dependent metalloprotease responsible for the degradation of several vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), bradykinin, and substance P. By inhibiting NEP, this compound increases the bioavailability of these peptides, leading to vasodilation, natriuresis, and a reduction in blood pressure. Simultaneously, this compound inhibits ECE, the enzyme responsible for converting big endothelin-1 to the potent vasoconstrictor endothelin-1. This dual mechanism of action makes this compound a promising therapeutic agent for cardiovascular diseases such as hypertension and heart failure.

The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a drug like this compound. This application note provides a detailed protocol for a cell-based assay to determine the IC50 value of this compound for Neprilysin inhibition. The assay utilizes a fluorogenic substrate that is cleaved by NEP, producing a fluorescent signal. In the presence of an inhibitor like this compound, the enzymatic activity of NEP is reduced, resulting in a decreased fluorescent signal. By measuring the fluorescence at various concentrations of this compound, a dose-response curve can be generated to calculate the IC50 value.

Signaling Pathway of Neprilysin Inhibition by this compound

References

- 1. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Proteolytic Degradation of Αβ by Neprilysin and Other Peptidases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

Troubleshooting & Optimization

Technical Support Center: Achieving Selective Dual NEP/ECE Inhibition

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the development and experimental evaluation of dual neprilysin (NEP) and endothelin-converting enzyme (ECE) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for developing dual NEP/ECE inhibitors?

Dual NEP/ECE inhibitors are designed to simultaneously block two key enzymes in cardiovascular regulation. Neprilysin (NEP) is a neutral endopeptidase that degrades several vasodilatory peptides, including natriuretic peptides. Endothelin-converting enzyme (ECE) is responsible for the production of the potent vasoconstrictor, endothelin-1 (ET-1). By inhibiting both enzymes, these dual inhibitors aim to achieve a synergistic effect: increasing the levels of vasodilating natriuretic peptides while decreasing the levels of the vasoconstricting ET-1. This dual action is expected to offer enhanced therapeutic benefits in cardiovascular diseases like heart failure and hypertension compared to single-target agents.

Q2: What are the major challenges in designing selective dual NEP/ECE inhibitors?

The primary challenge lies in achieving selectivity against other closely related metalloproteinases, particularly Angiotensin-Converting Enzyme (ACE). NEP, ECE, and ACE are all zinc-dependent metalloproteinases with some structural similarities in their active sites. Non-selective inhibition of ACE can lead to off-target effects, most notably angioedema, which was a significant issue with the vasopeptidase inhibitor omapatrilat (a dual NEP/ACE inhibitor). Therefore, a key design consideration is to develop compounds that potently inhibit both NEP and ECE while having minimal or no activity against ACE.[1]

Q3: How can I assess the selectivity of my dual NEP/ECE inhibitor?

Selectivity profiling is crucial and should be performed against a panel of relevant metalloproteinases. At a minimum, this should include ACE. A comprehensive selectivity panel would also include other MMPs (Matrix Metalloproteinases) to identify any potential off-target activities.[2][3][4] The inhibitory activity of your compound against each enzyme should be determined by generating dose-response curves and calculating the IC50 values. The selectivity ratio can then be calculated by dividing the IC50 value for the off-target enzyme (e.g., ACE) by the IC50 value for the target enzymes (NEP and ECE). A higher ratio indicates greater selectivity.

Q4: What are the most common experimental assays for measuring NEP and ECE activity?

Fluorometric assays using synthetic peptide substrates are the most common and convenient methods for measuring NEP and ECE activity in vitro.[5] These assays utilize a peptide substrate containing a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon enzymatic cleavage of the peptide, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme activity.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Inhibition Assays

Problem: You are observing significant variability in the IC50 values for your dual NEP/ECE inhibitor between experiments.

| Potential Cause | Troubleshooting Steps |

| Substrate Instability or Precipitation | 1. Solubility Check: Ensure your substrate is fully dissolved in the assay buffer. If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the assay is low (typically <1%) to prevent precipitation and enzyme inhibition. 2. Stability Test: Incubate the substrate in the assay buffer without the enzyme and monitor fluorescence over time. A significant increase in fluorescence indicates substrate instability. |

| Enzyme Activity Variation | 1. Consistent Enzyme Preparation: Use a consistent source and batch of purified enzyme. If using cell lysates or tissue homogenates, ensure consistent preparation methods and protein concentrations. 2. Enzyme Stability: Avoid repeated freeze-thaw cycles of the enzyme stock. Aliquot the enzyme and store at the recommended temperature (-80°C for ECE-1). Keep the enzyme on ice during experiments. |

| Assay Conditions | 1. Buffer pH and Composition: Ensure the pH of the assay buffer is optimal for the enzyme (typically around 7.4). Note that some buffers can chelate zinc ions, which are essential for NEP and ECE activity. 2. Temperature Control: Maintain a constant temperature (usually 37°C) throughout the assay, including pre-incubation steps. |

| Data Analysis | 1. Appropriate Curve Fitting: Use a suitable non-linear regression model (e.g., four-parameter logistic) to fit your dose-response data and calculate the IC50. 2. Sufficient Data Points: Ensure you have enough data points across a wide range of inhibitor concentrations to accurately define the top and bottom plateaus of the curve. |

Guide 2: Low Potency or No Inhibition Observed

Problem: Your novel compound is showing weak or no inhibition of NEP and/or ECE activity.

| Potential Cause | Troubleshooting Steps |

| Compound Inactivity | 1. Compound Integrity: Confirm the identity and purity of your compound using analytical methods like LC-MS and NMR. 2. Solubility Issues: Poor solubility of the test compound can lead to an underestimation of its potency. Try using a co-solvent or different formulation if solubility is a concern. |

| Sub-optimal Assay Conditions | 1. Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) of the enzyme to accurately determine the potency of competitive inhibitors. If the substrate concentration is too high, a higher concentration of the inhibitor will be required to achieve 50% inhibition. |

| Incorrect Enzyme or Substrate | 1. Verify Reagents: Double-check that you are using the correct enzyme and substrate for the assay. |

| Tight-Binding Inhibition | 1. Vary Enzyme Concentration: If your inhibitor is a "tight-binder" (Ki value is close to the enzyme concentration), the IC50 will be dependent on the enzyme concentration. Perform the assay at different enzyme concentrations. If the IC50 value changes, it indicates tight-binding inhibition. |

Quantitative Data Presentation

The following table summarizes the in vitro inhibitory potencies (IC50 values) of selected dual NEP/ECE inhibitors. This data is compiled from various literature sources and is intended for comparative purposes. Experimental conditions may vary between studies.

| Compound | NEP IC50 (nM) | ECE-1 IC50 (nM) | ACE IC50 (nM) | Selectivity (ACE/NEP) | Selectivity (ACE/ECE-1) |

| CGS 26303 | 1.7 | 6.3 | 1,600 | ~941 | ~254 |

| SLV306 (Daglutril) | 2.1 | 11 | >10,000 | >4,760 | >909 |

| KC-12792 | 4.8 | 1.2 | >10,000 | >2,083 | >8,333 |

Note: Data is indicative and sourced from publicly available literature. Direct comparison should be made with caution due to potential variations in assay conditions.

Experimental Protocols

Protocol 1: Fluorometric Assay for Neprilysin (NEP) Activity

This protocol is based on commercially available kits and published methods.

Materials:

-

Purified recombinant human NEP

-

NEP Assay Buffer (e.g., 50 mM Tris, pH 7.4)

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-NH2)

-

Test inhibitor and vehicle control (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = ~330/430 nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of your test inhibitor in NEP Assay Buffer. The final concentration of DMSO should be consistent across all wells and typically below 1%.

-

Enzyme Addition: To each well of the 96-well plate, add 50 µL of NEP Assay Buffer and 10 µL of the diluted inhibitor or vehicle. Then, add 20 µL of the NEP enzyme solution.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of the NEP substrate solution to each well.

-

Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

-

Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Fluorometric Assay for Endothelin-Converting Enzyme (ECE-1) Activity

This protocol is based on commercially available kits and published methods.

Materials:

-

Purified recombinant human ECE-1

-

ECE-1 Assay Buffer (e.g., 50 mM Tris, pH 7.4)

-

Fluorogenic ECE-1 substrate (e.g., Mca-Rink-DN-P-Cha-W-R-K(Dnp)-NH2)

-

Test inhibitor and vehicle control (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = ~320/420 nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor in ECE-1 Assay Buffer.

-

Enzyme and Inhibitor Addition: In each well, add 50 µL of ECE-1 Assay Buffer and 10 µL of the diluted inhibitor or vehicle. Then, add 20 µL of the ECE-1 enzyme solution.

-

Pre-incubation: Incubate the plate at 37°C for 15-20 minutes.

-

Reaction Initiation: Add 20 µL of the ECE-1 substrate solution to start the reaction.

-

Kinetic Measurement: Immediately monitor the increase in fluorescence in a microplate reader at 37°C for 30-60 minutes.

-

Data Analysis: Calculate the reaction rates and determine the IC50 value as described for the NEP assay.

Mandatory Visualizations

Signaling Pathway of Dual NEP/ECE Inhibition

Caption: Signaling pathway of dual NEP/ECE inhibition.

Experimental Workflow for IC50 Determination

Caption: Experimental workflow for IC50 determination.

Troubleshooting Logic for Inconsistent Results

Caption: Troubleshooting logic for inconsistent assay results.

References

- 1. Neprilysin Activity Assay Kit (Fluorometric) sufficient for 100 fluorometric tests [sigmaaldrich.com]

- 2. Understanding the variability of the S1' pocket to improve matrix metalloproteinase inhibitor selectivity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The design of selective non-substrate-based matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Profiling Platform for the Identification of Selective Metalloprotease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

Validation & Comparative

Daglutril's Dual In Vivo Inhibitory Action: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo validation of Daglutril's dual inhibitory action on Neutral Endopeptidase (NEP) and Endothelin-Converting Enzyme (ECE). Through a comparative analysis with other dual-acting inhibitors, this document offers experimental data, detailed methodologies, and visual representations of the underlying pathways to support further research and development in cardiovascular and renal therapeutics.

Executive Summary

This compound (SLV-306) is an orally active dual inhibitor of both NEP and ECE, which has been investigated for the treatment of hypertension, congestive heart failure, and diabetic nephropathy.[1] Its mechanism of action involves the simultaneous potentiation of vasodilatory and natriuretic peptides through NEP inhibition and the suppression of the potent vasoconstrictor endothelin-1 (ET-1) production via ECE inhibition. In vivo studies have consistently demonstrated this compound's efficacy in modulating key biomarkers associated with these pathways, leading to favorable hemodynamic effects. This guide compares this compound's in vivo performance with that of other notable dual inhibitors, Omapatrilat and Sacubitril/Valsartan, to provide a clear perspective on its therapeutic potential.

Comparative In Vivo Performance of Dual Inhibitors

The following tables summarize the quantitative effects of this compound and its comparators on key in vivo biomarkers and physiological parameters.

Table 1: Effect of Dual Inhibitors on Plasma Biomarkers

| Drug | Target Enzymes | Biomarker | Species | Dose/Concentration | % Change from Baseline/Placebo | Reference |

| This compound (SLV-306) | NEP/ECE | Plasma big ET-1 | Human | Target active metabolite conc. of 75, 300, 1200 ng/mL | Significant dose-dependent increase | |

| Plasma ANP | Human | Target active metabolite conc. of 75, 300, 1200 ng/mL | Increased | |||

| Sacubitril/Valsartan | NEP/AT1 Receptor | Plasma ANP | Rat (with heart failure) | 68 mg/kg/day | +80% | |

| Plasma Angiotensin II | Rat (with heart failure) | 68 mg/kg/day | +74% | |||

| Plasma ANP | Human (with heart failure) | Titrated to 97/103 mg BID | Doubled from 99 pg/mL to 156 pg/mL at day 14 | |||

| Omapatrilat | NEP/ACE | Plasma Bradykinin | Human | Not specified in available literature | Potentiated (qualitative) | [2] |

| Plasma ANP | Cynomolgus Monkey | Not specified in available literature | Significantly potentiated (qualitative) | [3] |

Table 2: Effect of Dual Inhibitors on Blood Pressure in Hypertensive Patients

| Drug | Patient Population | Dose | Change in 24-h Systolic BP | Change in 24-h Diastolic BP | Reference |

| This compound | Type 2 diabetes with nephropathy | 300 mg/day | -5.2 mmHg | -2.5 mmHg | [4] |

| Omapatrilat | Hypertension | 10-80 mg/day | Lower than enalapril (by ~3 mmHg) | Lower than enalapril (by ~2 mmHg) | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in DOT language for use with Graphviz.

Signaling Pathway of this compound's Dual Inhibition

Caption: this compound's dual inhibition of NEP and ECE.

Experimental Workflow for In Vivo Validation

Caption: Workflow for assessing this compound's in vivo effects.

Detailed Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.

Measurement of Plasma Biomarkers (ANP, big ET-1, ET-1)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for the quantitative determination of peptides and proteins in biological fluids.

Protocol Outline:

-

Sample Collection: Whole blood is collected from subjects at specified time points into tubes containing EDTA and aprotinin to prevent peptide degradation.

-

Plasma Separation: The blood is centrifuged at 4°C to separate the plasma.

-

Extraction (for ET-1 and big ET-1): Plasma samples are acidified and passed through a C18 Sep-Pak column. The column is washed, and the peptides are eluted with an organic solvent. The eluate is then evaporated to dryness and reconstituted in assay buffer.

-

ELISA Procedure:

-

A microplate pre-coated with a capture antibody specific for the target peptide (ANP, big ET-1, or ET-1) is used.

-

Standards and prepared plasma samples are added to the wells and incubated.

-

A biotinylated detection antibody specific for the target peptide is added, followed by incubation.

-

Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

A substrate solution is added, which is converted by HRP to a colored product.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

-

-

Quantification: The concentration of the peptide in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of the peptide.

Assessment of Pressor Response to Big ET-1 Infusion

Principle: This protocol assesses the in vivo activity of ECE by measuring the blood pressure response to its substrate, big ET-1. Inhibition of ECE will attenuate the conversion of big ET-1 to the potent vasoconstrictor ET-1, thus blunting the expected rise in blood pressure.

Protocol Outline:

-

Subject Preparation: Subjects are rested in a supine position, and an arterial line is placed for continuous blood pressure monitoring.

-

Baseline Measurement: Baseline blood pressure and heart rate are recorded for a sufficient period to establish a stable baseline.

-

Drug Administration: The investigational drug (e.g., this compound) or placebo is administered orally.

-

Big ET-1 Infusion: At a predetermined time after drug administration (to allow for drug absorption and distribution), a continuous intravenous infusion of big ET-1 is initiated at a specified rate (e.g., 8 pmol/kg/min followed by 12 pmol/kg/min).

-

Continuous Monitoring: Blood pressure and heart rate are continuously monitored and recorded throughout the infusion period and for a specified time post-infusion.

-

Data Analysis: The change in blood pressure from baseline is calculated and compared between the drug and placebo groups to determine the extent of pressor response attenuation.

Conclusion

The in vivo data presented in this guide provides strong evidence for the dual inhibitory action of this compound on NEP and ECE. Its ability to modulate key biomarkers and attenuate the pressor response to big ET-1 infusion confirms its mechanism of action. When compared to other dual inhibitors, this compound demonstrates a unique profile by targeting the endothelin system in addition to the natriuretic peptide system. While Omapatrilat's development was halted due to safety concerns and Sacubitril/Valsartan has shown significant clinical success in heart failure, this compound's distinct mechanism warrants further investigation for its potential therapeutic benefits in cardiovascular and renal diseases, particularly in patient populations where endothelin system activation is a key pathophysiological driver. The provided experimental protocols offer a foundation for researchers to further explore and validate the effects of this compound and similar compounds.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The Rise and Fall of Omapatrilat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effect on blood pressure of combined inhibition of endothelin-converting enzyme and neutral endopeptidase with this compound in patients with type 2 diabetes who have albuminuria: a randomised, crossover, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Assessing the Synergistic Effects of Daglutril's Dual Inhibition: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Daglutril (SLV-306) is a novel investigational drug that simultaneously inhibits two key enzymes in cardiovascular regulation: neprilysin (NEP) and endothelin-converting enzyme (ECE). This dual inhibitory action presents a promising therapeutic strategy by synergistically modulating two critical pathways: the natriuretic peptide system and the endothelin system. This guide provides a comparative analysis of this compound, referencing other key cardiovascular drugs, supported by available experimental data and detailed methodologies.

Mechanism of Action: A Two-Pronged Approach

This compound's therapeutic potential lies in its ability to concurrently block two distinct metalloproteases.[1][2]

-

Neprilysin (NEP) Inhibition: NEP is the primary enzyme responsible for the degradation of natriuretic peptides, including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). By inhibiting NEP, this compound increases the circulating levels of these peptides, promoting vasodilation, natriuresis (sodium excretion), and a reduction in blood pressure.[1][3]

-

Endothelin-Converting Enzyme (ECE) Inhibition: ECE is responsible for converting the inactive precursor big endothelin-1 (big ET-1) into the potent vasoconstrictor endothelin-1 (ET-1). By inhibiting ECE, this compound reduces the production of ET-1, thereby preventing vasoconstriction and the associated increases in blood pressure.

The synergistic effect of this compound is the simultaneous augmentation of vasodilatory and natriuretic pathways (via NEP inhibition) and the suppression of a potent vasoconstrictor pathway (via ECE inhibition).

Comparative Performance: Preclinical and Clinical Data

Direct head-to-head clinical trials comparing this compound with other dual inhibitors like omapatrilat or the angiotensin receptor-neprilysin inhibitor (ARNI) sacubitril/valsartan are limited. However, available preclinical and clinical data for each compound allow for an indirect comparison of their pharmacological profiles and clinical effects.

Preclinical Inhibitory Activity

The following table summarizes the in vitro inhibitory constants (IC50 or Ki) for this compound and other relevant inhibitors against their respective target enzymes. Lower values indicate greater potency.

| Compound | Target Enzyme(s) | IC50 / Ki (nM) |

| This compound (active metabolite KC-12615) | NEP / ECE | Data not explicitly available in searched results |

| Omapatrilat | NEP / ACE | NEP: ~20 nM (IC50), ACE: Data not explicitly available in searched results |

| Sacubitril (active metabolite LBQ657) | NEP | ~20 nM (IC50) |

| Valsartan | Angiotensin II Receptor (AT1) | ~2.38 nM (Ki) |

Note: The table highlights the different enzyme targets of these compounds. This compound targets NEP and ECE, omapatrilat targets NEP and ACE, while sacubitril/valsartan combines a NEP inhibitor with an angiotensin II receptor blocker.

Clinical Efficacy: Blood Pressure and Albuminuria

Clinical trial data for this compound demonstrates its effects on blood pressure and urinary albumin excretion, key markers of cardiovascular and renal health.

A randomized, crossover, double-blind, placebo-controlled trial in patients with type 2 diabetes and albuminuria investigated the effects of this compound (300 mg/day) over 8 weeks.

| Parameter | This compound vs. Placebo (Difference) | p-value |

| 24-h Systolic Blood Pressure | -5.2 mm Hg | 0.0013 |

| 24-h Diastolic Blood Pressure | -2.5 mm Hg | 0.015 |

| Office Systolic Blood Pressure | -5.4 mm Hg | 0.028 |

| 24-h Urinary Albumin Excretion | -7.6 µ g/min | 0.559 |

While this compound significantly reduced blood pressure, it did not produce a statistically significant reduction in 24-hour urinary albumin excretion in this study. In contrast, other agents like dapagliflozin have shown significant reductions in albuminuria in similar patient populations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound's dual inhibition and a typical experimental workflow for assessing its effects.

Caption: this compound's dual mechanism of action.

Caption: Clinical trial workflow for this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's enzymatic inhibition and its downstream effects.

Neprilysin (NEP) Activity Assay

Principle: This fluorometric assay measures the cleavage of a specific NEP substrate, releasing a fluorescent product. The rate of fluorescence increase is proportional to the NEP activity in the sample.

Protocol:

-

Sample Preparation: Homogenize tissue or cells in a chilled NEP assay buffer containing protease inhibitors. Centrifuge to remove debris and collect the supernatant.

-

Reaction Setup: In a 96-well plate, add the sample supernatant to wells. For a positive control, use a known amount of recombinant NEP. For a background control, use the sample with assay buffer instead of the substrate.

-

Substrate Addition: Add the fluorogenic NEP substrate to all wells except the background controls.

-

Measurement: Immediately measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/420 nm) in kinetic mode at 37°C for 60-120 minutes.

-

Data Analysis: Calculate the rate of reaction (change in fluorescence over time) and normalize to the protein concentration of the sample to determine specific NEP activity.

Endothelin-Converting Enzyme (ECE) Activity Assay

Principle: Similar to the NEP assay, this fluorometric assay measures the cleavage of a specific ECE substrate.

Protocol:

-

Sample Preparation: Prepare cell or tissue lysates in a chilled ECE assay buffer.

-

Reaction Setup: In a 96-well plate, add the sample to the appropriate wells.

-

Substrate Addition: Add the fluorogenic ECE substrate.

-

Measurement: Measure the fluorescence kinetically at 37°C.

-

Data Analysis: Determine the ECE activity by calculating the rate of substrate cleavage.

Quantification of Plasma Big Endothelin-1 (Big ET-1)

Principle: An enzyme-linked immunosorbent assay (ELISA) is commonly used to quantify the concentration of big ET-1 in plasma samples.

Protocol:

-

Sample Collection: Collect whole blood in tubes containing EDTA and aprotinin. Centrifuge to separate the plasma and store at -80°C until analysis.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for big ET-1.

-

Add plasma samples and standards to the wells and incubate.

-

Wash the plate to remove unbound substances.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Wash the plate again.

-

Add the enzyme substrate, which will produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Generate a standard curve from the absorbance readings of the standards and use it to calculate the concentration of big ET-1 in the samples.

Quantification of Plasma Atrial Natriuretic Peptide (ANP)

Principle: A radioimmunoassay (RIA) or ELISA can be used to measure plasma ANP concentrations.

Protocol (RIA):

-

Sample Collection and Extraction: Collect blood in chilled EDTA tubes with aprotinin. Extract ANP from the plasma using a solid-phase extraction method (e.g., C18 Sep-Pak cartridges).

-

Assay Procedure:

-

Incubate the extracted samples and standards with a specific anti-ANP antibody.

-

Add a known amount of radiolabeled ANP (¹²⁵I-ANP).

-

Separate the antibody-bound and free radiolabeled ANP.

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

-

Data Analysis: Construct a standard curve and determine the ANP concentration in the samples.

Conclusion

This compound's dual inhibition of NEP and ECE represents a rational and promising approach to cardiovascular therapy. By simultaneously enhancing the beneficial effects of natriuretic peptides and suppressing the detrimental effects of endothelin-1, this compound has demonstrated significant blood pressure-lowering effects in clinical settings. Further comparative studies with existing and emerging therapies are warranted to fully elucidate its synergistic potential and define its place in the management of cardiovascular and renal diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other dual-acting inhibitors.

References

The Anti-Fibrotic Efficacy of Novel and Conventional Antihypertensives in Cardiac Remodeling

A Comparative Analysis for Researchers and Drug Development Professionals

Cardiac fibrosis, the excessive deposition of extracellular matrix in the heart muscle, is a final common pathway in many cardiovascular diseases, leading to increased stiffness, impaired cardiac function, and ultimately, heart failure. Antihypertensive agents, beyond their blood pressure-lowering effects, exhibit varying degrees of efficacy in mitigating cardiac fibrosis. This guide provides a comparative overview of the anti-fibrotic effects of the angiotensin receptor-neprilysin inhibitor (ARNI) Sacubitril/Valsartan, Angiotensin-Converting Enzyme (ACE) inhibitors, and Angiotensin II Receptor Blockers (ARBs), with a brief discussion on the emerging dual endothelin-converting enzyme and neutral endopeptidase inhibitor, Daglutril.

Comparative Efficacy in Attenuating Cardiac Fibrosis

Experimental data from preclinical and clinical studies demonstrate that while all three major classes of renin-angiotensin-aldosterone system (RAAS) inhibitors exert anti-fibrotic effects, the dual-acting ARNI, Sacubitril/Valsartan, appears to offer superior efficacy in reducing cardiac fibrosis compared to ARBs alone.[1][2][3]

Quantitative Comparison of Anti-Fibrotic and Cardioprotective Effects

| Parameter | Sacubitril/Valsartan | ACE Inhibitors (Lisinopril/Enalapril) | ARBs (Valsartan/Losartan) | Study Model |

|---|---|---|---|---|

| Cardiac Fibrosis | ||||

| Collagen Volume Fraction (%) | Superior reduction compared to Valsartan alone.[1] | ↓ (6.9% to 6.3%) | ↓ | Pressure Overload (Mouse), Hypertensive Heart Disease (Human) |

| Myocardial Hydroxyproline (µg/mg) | Not Reported | ↓ (9.9 to 8.3) | Not Reported | Hypertensive Heart Disease (Human) |

| Peri-infarct/Remote Myocardium Fibrosis | Markedly reduced | Not Reported | Less reduction than Sacubitril/Valsartan | Myocardial Infarction (Rat) |

| Cardiac Function | ||||

| Ejection Fraction (%) | ↑ (47±5% to 60±2%) | ↑ (43.47±7.95% to 47.07±6.93% with Sac/Val vs Enalapril) | ↑, but less than Sacubitril/Valsartan | Myocardial Infarction (Rat), Heart Failure (Human) |

| Fractional Shortening (%) | ↑ | Not Reported | ↑ | Myocardial Infarction (Rat) |

| Diastolic Function (E/E') | Improved, trended lower than Valsartan | Not Reported | Improved | Pressure Overload (Mouse) |

| Gene Expression (Fibrosis Markers) | ||||

| Collagen I & III | ↓ | ↓ | ↓ | Various |

| α-SMA | ↓ | ↓ | ↓ | Various |

| TGF-β | ↓ | ↓ | ↓ | Various |

Note: This table summarizes findings from various studies and direct head-to-head comparisons are not always available. The magnitude of effects can vary based on the experimental model and study design.

Signaling Pathways and Mechanisms of Action

The primary target for these antihypertensives in the context of cardiac fibrosis is the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fibrosis. Angiotensin II, a key effector of the RAAS, promotes fibroblast proliferation and collagen synthesis.

ACE inhibitors, ARBs, and ARNIs interrupt this pathway at different points, leading to their anti-fibrotic effects. Sacubitril/Valsartan has a dual mechanism, not only blocking the Angiotensin II Type 1 receptor but also inhibiting neprilysin, an enzyme that degrades natriuretic peptides. This leads to an accumulation of natriuretic peptides which have their own anti-fibrotic and anti-hypertrophic properties.

This compound: A Novel Dual Inhibitor

This compound is a combined inhibitor of endothelin-converting enzyme and neutral endopeptidase (neprilysin). By inhibiting neprilysin, it shares a mechanism with Sacubitril, potentiating the effects of natriuretic peptides. Additionally, its inhibition of endothelin-converting enzyme reduces the levels of endothelin-1, a potent vasoconstrictor and pro-fibrotic agent. While a clinical trial has shown that this compound can effectively lower blood pressure in hypertensive patients with type 2 diabetes and nephropathy, direct comparative studies on its effects on cardiac fibrosis versus other antihypertensives are not yet available in the public domain. Further research is needed to elucidate its potential as an anti-fibrotic therapy.

Experimental Protocols

The following are summaries of standard protocols used in the assessment of cardiac fibrosis and function in preclinical models.

Quantification of Cardiac Fibrosis using Picrosirius Red Staining

Objective: To visualize and quantify collagen deposition in cardiac tissue sections.

Methodology:

-

Tissue Preparation: Hearts are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5µm sections are cut and mounted on slides.

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol washes to distilled water.

-

Staining: Sections are incubated in a 0.1% solution of Sirius Red F3B in saturated aqueous picric acid for 60-90 minutes.

-

Rinsing and Dehydration: Slides are rinsed in acidified water or acetic acid solution, followed by dehydration in absolute alcohol.

-

Clearing and Mounting: Sections are cleared in xylene and mounted with a synthetic resin.

-

Imaging and Analysis: Stained sections are visualized under bright-field or polarized light microscopy. The collagen fibers appear red under bright-field, and birefringent (yellow-orange for type I, green for type III) under polarized light. The percentage of fibrotic area is quantified using image analysis software (e.g., ImageJ) by setting a color threshold for the red-stained collagen and calculating its area relative to the total tissue area.

Gene Expression Analysis of Fibrosis Markers by qRT-PCR

Objective: To quantify the mRNA expression levels of key pro-fibrotic genes.

Methodology:

-

RNA Extraction: Total RNA is isolated from heart tissue samples using a suitable RNA extraction kit (e.g., TRIzol reagent).

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.

-

Reverse Transcription: A defined amount of total RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Quantitative PCR (qPCR): The qPCR reaction is performed using a qPCR instrument, with a reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., Col1a1, Col3a1, Acta2 [α-SMA], Tgf-β1), and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

-

Data Analysis: The expression level of each target gene is normalized to a stable housekeeping gene (e.g., Gapdh). The relative gene expression is calculated using the 2-ΔΔCt method.

Assessment of Cardiac Function by Echocardiography

Objective: To non-invasively assess cardiac structure and function in live animals.

Methodology:

-

Animal Preparation: Mice are anesthetized (e.g., with isoflurane) and placed on a heated platform to maintain body temperature. The chest area is shaved to ensure optimal ultrasound probe contact.

-

Image Acquisition: A high-frequency ultrasound system with a linear array transducer is used. Standard two-dimensional (2D) and M-mode images are acquired from parasternal long-axis and short-axis views.

-

Measurements: Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thickness, are measured from the M-mode images of the short-axis view at the papillary muscle level.

-

Calculation of Functional Parameters: Left ventricular ejection fraction (EF) and fractional shortening (FS) are calculated from the dimensional measurements using standard formulas. Diastolic function is assessed using Doppler imaging of the mitral valve inflow patterns (E/A ratio) and tissue Doppler imaging of the mitral annulus (E/E' ratio).

Conclusion

The available evidence strongly suggests that inhibition of the renin-angiotensin-aldosterone system is a cornerstone of anti-fibrotic therapy in cardiovascular disease. While ACE inhibitors and ARBs have demonstrated efficacy in reducing cardiac fibrosis, the dual-acting ARNI, Sacubitril/Valsartan, appears to offer a superior anti-fibrotic effect, likely due to its additional mechanism of enhancing the actions of natriuretic peptides. The novel agent this compound, with its dual inhibition of neprilysin and endothelin-converting enzyme, presents a promising new therapeutic strategy, although further studies are required to establish its comparative efficacy in mitigating cardiac fibrosis. For researchers and drug development professionals, the choice of therapeutic agent and the design of future anti-fibrotic strategies should consider these differential mechanisms and the growing body of comparative efficacy data.

References

- 1. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease [mdpi.com]

- 2. Sacubitril/valsartan decreases cardiac fibrosis in left ventricle pressure overload by restoring PKG signaling in cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sacubitril/valsartan versus valsartan in regressing myocardial fibrosis in hypertension: a prospective, randomized, open-label, blinded endpoint clinical trial protocol - PMC [pmc.ncbi.nlm.nih.gov]

Daglutril: A Comparative Analysis of Cross-Reactivity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Daglutril (SLV-306) is a potent dual inhibitor of neutral endopeptidase (NEP) and endothelin-converting enzyme (ECE), enzymes pivotal in cardiovascular regulation. This guide provides a comparative analysis of this compound's specificity and cross-reactivity, presenting experimental data alongside alternative vasopeptidase inhibitors to inform research and development in cardiovascular therapeutics.

Executive Summary

This compound, through its active metabolite KC-12615, demonstrates high affinity for neutral endopeptidase and moderate affinity for endothelin-converting enzyme-1. This dual inhibition offers a therapeutic approach aimed at favorably modulating vasoactive peptide systems. In contrast to dual NEP/angiotensin-converting enzyme (ACE) inhibitors like Omapatrilat and Ilepatril, available data on this compound focuses on its NEP/ECE inhibitory profile. A comprehensive understanding of its cross-reactivity with ACE is crucial for a complete safety and efficacy assessment. This guide summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the involved signaling pathways and experimental workflows.

Data Presentation: Inhibitor Specificity Comparison

The following table summarizes the in vitro inhibitory potency (IC50) of this compound's active metabolite, KC-12615, and comparator compounds against key metalloproteases. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.

| Compound | Target Enzyme | IC50 (nM) | Comparator Compounds | Target Enzyme | IC50 (nM) |

| KC-12615 (active metabolite of this compound) | NEP | 4.2 | Omapatrilat | NEP | 8 |

| ECE-1 | 1500 | ACE | 5 | ||

| ACE | N/A | Ilepatril | NEP | N/A | |

| ACE | 0.053 | ||||

| Sacubitrilat (active metabolite of Sacubitril) | NEP | 5 | |||

| ACE | >100,000 |

Signaling Pathways and Enzyme Inhibition

The diagram below illustrates the interplay between the Renin-Angiotensin System (RAS) and the Kallikrein-Kinin and Natriuretic Peptide systems, highlighting the points of intervention for NEP, ECE, and ACE inhibitors. This compound's dual inhibition of NEP and ECE is contrasted with the dual NEP/ACE inhibition of Omapatrilat and the singular NEP inhibition of Sacubitril.

Caption: Interplay of cardiovascular signaling pathways and inhibitor targets.

Experimental Protocols

The determination of IC50 values is crucial for characterizing the potency and selectivity of enzyme inhibitors. Below are generalized methodologies for in vitro inhibition assays for NEP, ECE, and ACE.

Neutral Endopeptidase (NEP) Inhibition Assay

A common method for assessing NEP inhibition is a fluorometric assay.

-

Reagents and Materials :

-

Recombinant human NEP enzyme

-

Fluorogenic NEP substrate (e.g., a quenched fluorescent peptide)

-

Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)

-

Test compound (this compound/KC-12615) and reference inhibitor (e.g., Thiorphan)

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader

-

-

Procedure :

-

Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

-

Add the NEP enzyme to the wells of the microplate.

-

Add the diluted test compound or reference inhibitor to the respective wells.

-

Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the NEP substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 320 nm and emission at 420 nm).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Endothelin-Converting Enzyme (ECE) Inhibition Assay

Similar to the NEP assay, a fluorometric method can be employed for ECE.

-

Reagents and Materials :

-

Recombinant human ECE-1 enzyme

-

Fluorogenic ECE substrate

-

Assay buffer

-

Test compound (this compound/KC-12615) and reference inhibitor (e.g., Phosphoramidon)

-

96-well microplate

-

Fluorescence microplate reader

-

-

Procedure :

-

Follow a similar procedure as the NEP inhibition assay, substituting the ECE-1 enzyme and a specific ECE substrate.

-

The incubation times and buffer conditions may need to be optimized for ECE-1 activity.

-

Calculate the IC50 value based on the dose-response curve.

-

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

ACE inhibition can be measured using various methods, including spectrophotometric and fluorometric assays.

-

Reagents and Materials :

-

ACE from a suitable source (e.g., rabbit lung)

-

ACE substrate (e.g., Hippuryl-His-Leu (HHL) for spectrophotometric assays or a quenched fluorescent substrate for fluorometric assays)

-

Assay buffer

-

Test compound and a reference inhibitor (e.g., Captopril or Lisinopril)

-

Reagents for detecting the product (e.g., o-phthaldialdehyde (OPA) for HHL cleavage product detection)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

-

-

Procedure (Spectrophotometric example) :

-

Prepare serial dilutions of the test compound.

-

Add the ACE enzyme and the test compound to the microplate wells.

-

Pre-incubate the mixture.

-

Add the HHL substrate to initiate the reaction and incubate.

-

Stop the reaction (e.g., by adding HCl).

-

Add OPA reagent to react with the liberated His-Leu product.

-

Measure the absorbance at a specific wavelength (e.g., 360 nm).

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Experimental Workflow for Specificity Analysis

The following diagram outlines a typical workflow for assessing the specificity of an enzyme inhibitor like this compound.

Caption: Workflow for determining inhibitor specificity.

Conclusion

This compound is a potent inhibitor of NEP with additional activity against ECE. Its distinct profile compared to dual NEP/ACE inhibitors highlights the diverse strategies being explored for vasopeptidase inhibition. The lack of publicly available data on this compound's interaction with ACE underscores the need for comprehensive cross-reactivity profiling in drug development to fully characterize a compound's specificity and anticipate its physiological effects. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers in the ongoing development of novel cardiovascular therapies.

Daglutril's Potential in Cardiovascular and Renal Disease: A Clinical Trial Endpoint Comparison

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the clinical trial endpoints for Daglutril (SLV-306), a dual inhibitor of neutral endopeptidase (NEP) and endothelin-converting enzyme (ECE), against the standard of care in patients with type 2 diabetes and albuminuria. This analysis is based on a key randomized, crossover, double-blind, placebo-controlled trial.

This compound has been investigated for its potential therapeutic benefits in cardiovascular and renal diseases, including heart failure and diabetic nephropathy. Its mechanism of action involves the simultaneous inhibition of two key enzymes: neutral endopeptidase, which degrades natriuretic peptides that promote vasodilation and natriuresis, and endothelin-converting enzyme, which is involved in the synthesis of the potent vasoconstrictor endothelin-1.[1][2] This dual inhibition is hypothesized to offer a synergistic approach to managing conditions characterized by vasoconstriction and sodium retention.

The standard of care for patients with hypertension and diabetic nephropathy at the time of this compound's clinical trials primarily consisted of agents that block the renin-angiotensin system, such as angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs). These medications are proven to control blood pressure and reduce the progression of kidney disease.

Quantitative Comparison of Clinical Trial Endpoints

The following table summarizes the key primary and secondary endpoints from a pivotal clinical trial comparing this compound to placebo in patients with type 2 diabetes and albuminuria who were already receiving standard antihypertensive treatment.

| Endpoint Category | Specific Endpoint | This compound (Change from Baseline) | Placebo (Change from Baseline) | Difference (this compound vs. Placebo) | p-value |

| Primary Endpoint | Renal Function | ||||

| 24-h urinary albumin excretion (μ g/min ) | - | - | -7.6 (IQR -78.7 to 19.0) | 0.559[3] | |

| Secondary Endpoints | Ambulatory Blood Pressure (24-h) | ||||

| Systolic Blood Pressure (mm Hg) | - | - | -5.2 (SD 9.4) | 0.0013[3] | |

| Diastolic Blood Pressure (mm Hg) | - | - | -2.5 (SD 6.2) | 0.015[3] | |

| Pulse Pressure (mm Hg) | - | - | -3.0 (SD 6.3) | 0.019 | |

| Mean Arterial Pressure (mm Hg) | - | - | -3.1 (SD 6.2) | 0.003 | |

| Office Blood Pressure | |||||

| Systolic Blood Pressure (mm Hg) | - | - | -5.4 (SD 15.4) | 0.028 | |

| Diastolic Blood Pressure (mm Hg) | - | - | -1.8 (SD 9.9) | 0.245 | |

| Pulse Pressure (mm Hg) | - | - | -3.1 (SD 10.6) | 0.210 | |

| Mean Arterial Pressure (mm Hg) | - | - | -2.1 (SD 10.4) | 0.205 | |

| Biomarkers | |||||

| Big Endothelin-1 Serum Concentration | Increased | - | Statistically Significant Increase | <0.05 |

Experimental Protocols

A detailed understanding of the methodologies employed in the clinical trial is crucial for interpreting the results.

Primary Endpoint: 24-h Urinary Albumin Excretion

Participants collected urine over a 24-hour period. The total volume was recorded, and a sample was analyzed for albumin concentration to determine the albumin excretion rate in micrograms per minute.

Secondary Endpoint: Ambulatory and Office Blood Pressure

24-hour ambulatory blood pressure monitoring was conducted to obtain a comprehensive assessment of blood pressure fluctuations over a full day and night cycle. Office blood pressure was measured using a standardized protocol at clinic visits.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate this compound's signaling pathway and the clinical trial workflow.

Caption: this compound's mechanism of action.

Caption: Crossover clinical trial design.

References

- 1. The dual endothelin converting enzyme/neutral endopeptidase inhibitor SLV-306 (this compound), inhibits systemic conversion of big endothelin-1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Effect on blood pressure of combined inhibition of endothelin-converting enzyme and neutral endopeptidase with this compound in patients with type 2 diabetes who have albuminuria: a randomised, crossover, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Differentiating Daglutril: A Biomarker-Based Comparison with Other Cardiovascular Drugs

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular therapeutics, discerning the specific effects of a novel agent from existing treatments is paramount for targeted drug development and clinical application. Daglutril, a dual inhibitor of neprilysin (NEP) and endothelin-converting enzyme (ECE), presents a unique pharmacological profile. This guide provides a comparative analysis of this compound's biomarker signature against other key cardiovascular drug classes—angiotensin receptor-neprilysin inhibitors (ARNIs), angiotensin-converting enzyme (ACE) inhibitors, and sodium-glucose cotransporter-2 (SGLT-2) inhibitors—supported by experimental data and detailed methodologies.

Distinguishing this compound: The Dual Inhibition Advantage

This compound's mechanism of action, the simultaneous inhibition of both NEP and ECE, offers a distinct advantage in modulating cardiovascular pathophysiology. NEP inhibition leads to an increase in natriuretic peptides, promoting vasodilation and natriuresis, while ECE inhibition reduces the production of the potent vasoconstrictor endothelin-1 (ET-1) from its precursor, big endothelin-1. This dual action is expected to result in a unique biomarker profile that differentiates it from other cardiovascular medications.

Data Presentation: A Comparative Look at Biomarker Modulation

The following tables summarize the expected changes in key cardiovascular biomarkers following treatment with this compound compared to an ARNI (sacubitril/valsartan), an ACE inhibitor, and an SGLT-2 inhibitor. It is important to note that direct head-to-head clinical trials comparing all four drugs are limited; therefore, this data is synthesized from various clinical and preclinical studies.

Table 1: Key Differentiating Biomarkers

| Biomarker | This compound (Dual ECE/NEP Inhibitor) | Sacubitril/Valsartan (ARNI) | ACE Inhibitor | SGLT-2 Inhibitor |

| Endothelin-1 (ET-1) | ↓ | No significant change | ↓ | No significant change or slight ↓ |

| Big Endothelin-1 | ↑ | No significant change | No significant change | No significant change |

| Atrial Natriuretic Peptide (ANP) | ↑ | ↑ | No significant change or slight ↑ | No significant change |

| B-type Natriuretic Peptide (BNP) | ↑ | ↑ | ↓ | ↓ |

| N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) | ↓ | ↓ | ↓ | ↓ |

Note: ↑ indicates an increase, ↓ indicates a decrease. Data is compiled from multiple sources and direct comparative values may vary.

Table 2: Additional Cardiovascular and Renal Biomarkers

| Biomarker | This compound (Dual ECE/NEP Inhibitor) | Sacubitril/Valsartan (ARNI) | ACE Inhibitor | SGLT-2 Inhibitor |

| Soluble ST2 (sST2) | Likely ↓ | ↓ | ↓ | No significant change |

| Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) | Likely ↓ | ↓ | No significant change | No significant change |

| Urinary Albumin Excretion | ↓ | ↓ | ↓ | ↓ |

Note: ↓ indicates a decrease. "Likely ↓" indicates an expected effect based on the mechanism of action, though direct clinical trial data for this compound on these specific biomarkers is less established.

Experimental Protocols: Measuring the Key Differentiators

Accurate and reproducible biomarker measurements are critical for differentiating the effects of these cardiovascular drugs. Below are detailed methodologies for the key experiments cited.

Measurement of Endothelin-1 (ET-1) by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the steps for quantifying ET-1 in plasma samples.

1. Sample Preparation:

- Collect whole blood in tubes containing EDTA.

- Centrifuge at 1,600 x g for 15 minutes at 4°C.

- Separate the plasma and store at -70°C until analysis.

- Prior to the assay, acidify the plasma with an equal volume of a suitable buffer (e.g., 1 M acetic acid) and centrifuge to remove precipitated proteins.

2. ELISA Procedure (Sandwich ELISA):

- Add 100 µL of standards and prepared samples to wells of a microplate pre-coated with an anti-ET-1 antibody.

- Incubate for 2.5 hours at room temperature or overnight at 4°C.

- Wash the wells four times with a wash buffer.

- Add 100 µL of a biotinylated anti-ET-1 detection antibody to each well and incubate for 1 hour at room temperature.

- Wash the wells four times.

- Add 100 µL of streptavidin-HRP conjugate and incubate for 45 minutes at room temperature.

- Wash the wells four times.

- Add 100 µL of TMB substrate solution and incubate for 30 minutes at room temperature in the dark.

- Add 50 µL of stop solution to each well.

- Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

- Determine the concentration of ET-1 in the samples by interpolating their absorbance values on the standard curve.

Measurement of Big Endothelin-1 by Radioimmunoassay (RIA)

This protocol describes the quantification of big ET-1 in plasma.

1. Sample Preparation:

- Collect and process blood samples as described for the ET-1 ELISA to obtain plasma.

- Perform solid-phase extraction of big ET-1 from plasma using a C18 Sep-Pak column.

- Elute the peptide and lyophilize the eluate.

- Reconstitute the sample in RIA buffer.

2. RIA Procedure:

- To a series of tubes, add 100 µL of standards, controls, and prepared samples.

- Add 100 µL of anti-big ET-1 antibody to all tubes except the non-specific binding (NSB) and total count (TC) tubes.

- Add 100 µL of 125I-labeled big ET-1 to all tubes.

- Vortex and incubate for 16-24 hours at 4°C.

- Add 500 µL of a second antibody (precipitating antibody) and incubate for 90-120 minutes at 4°C.

- Centrifuge at 1,700 x g for 20 minutes at 4°C.

- Decant the supernatant and count the radioactivity of the pellet in a gamma counter.

3. Data Analysis: